

Cyclosporin A-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cyclosporin A-d4

Cat. No.: B15606692

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An In-depth Examination of its Properties, Mechanism of Action, and Experimental Applications

Cyclosporin A-d4 is the deuterated form of Cyclosporin A, a potent immunosuppressant widely utilized in research and clinical settings. This technical guide provides an in-depth overview of its core properties, molecular mechanism of action, and detailed experimental protocols for its application in scientific research.

Core Properties of Cyclosporin A-d4

Cyclosporin A-d4 is a valuable tool for researchers, particularly in pharmacokinetic studies, due to its distinct mass from the parent compound. Below is a summary of its key quantitative data.

Property	Value	Reference
CAS Number	59865-13-3 (unlabeled)	[1] [2] [3]
Molecular Weight	1206.64 g/mol	[1] [2] [4] [5]
Molecular Formula	C ₆₂ H ₁₀₇ D ₄ N ₁₁ O ₁₂	[1] [2] [4] [5]
Purity	≥95%	[1]
Appearance	White solid	[2] [4]
Storage Temperature	-20°C	

Mechanism of Action: Inhibition of T-Cell Activation

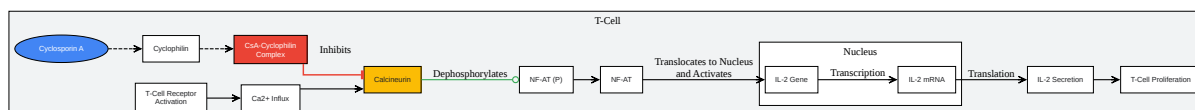
Cyclosporin A exerts its immunosuppressive effects by inhibiting the activation of T-lymphocytes, a critical step in the adaptive immune response. This is achieved through a well-defined signaling pathway.[6]

The primary intracellular receptor for Cyclosporin A is cyclophilin.[3] The binding of Cyclosporin A to cyclophilin forms a complex that specifically inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[3][4][5]

Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[2][4][5] Dephosphorylation allows NF-AT to translocate from the cytoplasm to the nucleus, where it binds to the promoter regions of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[2][5]

By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents the dephosphorylation and subsequent nuclear translocation of NF-AT.[1][5] This blockade of NF-AT signaling results in the downregulation of IL-2 gene transcription.[2] Since IL-2 is a crucial cytokine for T-cell proliferation and differentiation, its suppression leads to a potent immunosuppressive effect.[2][3]

In addition to the calcineurin/NF-AT pathway, Cyclosporin A has also been shown to block the activation of the JNK and p38 signaling pathways, which are also involved in T-cell activation.[4]



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Caption: Cyclosporin A Signaling Pathway.

Experimental Protocols

The following section details a common experimental workflow for assessing the immunosuppressive activity of Cyclosporin A using a T-cell proliferation assay.

T-Cell Proliferation Assay (CFSE-based)

This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs)
- **Cyclosporin A-d4**
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
- CFSE (5 mM stock in DMSO)
- Phosphate-Buffered Saline (PBS)
- 96-well round-bottom plates
- Flow cytometer

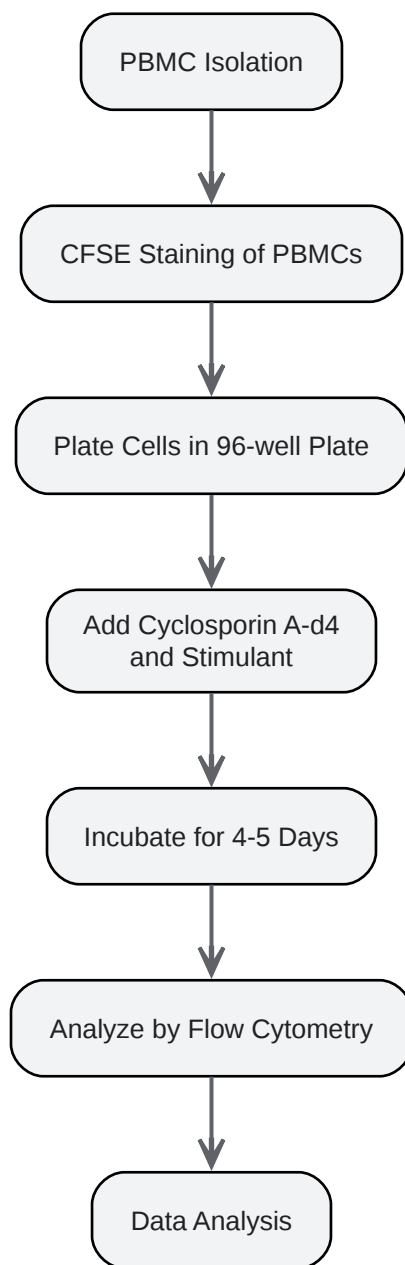
Procedure:

- PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
- CFSE Staining:

- Resuspend PBMCs at a concentration of 1×10^6 cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 1-5 μ M.
- Incubate for 10 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
- Wash the cells twice with complete RPMI-1640 medium.
- Resuspend the CFSE-labeled cells at 1×10^6 cells/mL in complete RPMI-1640 medium.
- Cell Culture and Treatment:
 - Plate 1×10^5 CFSE-labeled cells per well in a 96-well round-bottom plate.
 - Add varying concentrations of **Cyclosporin A-d4** to the designated wells. Include a vehicle control (e.g., DMSO).
 - Add a T-cell stimulant (e.g., PHA at 5 μ g/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
 - Include an unstimulated control (cells with no stimulant).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
- Flow Cytometry Analysis:
 - Harvest the cells from each well.
 - Wash the cells with PBS containing 2% FBS.
 - Resuspend the cells in FACS buffer.
 - Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

Data Analysis:

Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells. The percentage of proliferating cells and the proliferation index can be calculated using appropriate flow cytometry analysis software.



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